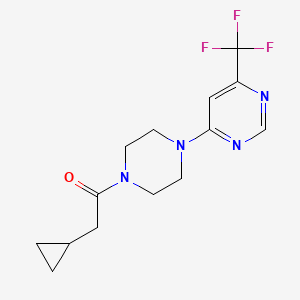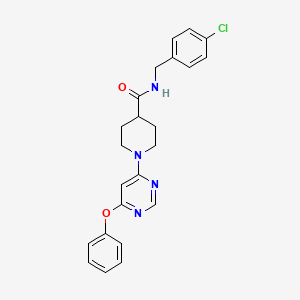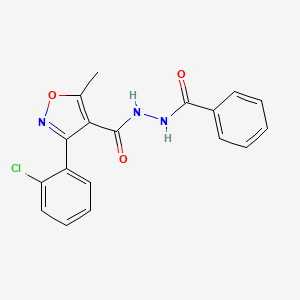
(3-(2-Chlorophenyl)-5-methylisoxazol-4-YL)-N-(phenylcarbonylamino)formamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(2-Chlorophenyl)-5-methylisoxazol-4-YL)-N-(phenylcarbonylamino)formamide, commonly referred to as CPF, is an organic compound with a wide range of applications in the scientific research community. CPF is a member of the isoxazole family, a class of heterocyclic compounds composed of a five-membered ring with one nitrogen atom, two oxygen atoms, and two carbon atoms. CPF is a versatile compound that can be used in a variety of synthetic processes, and as a reagent or catalyst in various biochemical and physiological experiments.
科学研究应用
CPF has a wide range of applications in the scientific research community. It is often used as a reagent or catalyst in various biochemical and physiological experiments. It has also been used in the synthesis of various drugs and pharmaceuticals, as well as in the synthesis of various organic compounds. In addition, CPF has been used in the synthesis of various polymers and other materials, as well as in the synthesis of various catalysts and other materials.
作用机制
The mechanism of action of CPF is not fully understood. However, it is believed that CPF acts as a catalyst or reagent in various biochemical and physiological experiments. It has been shown to increase the rate of certain reactions, and to decrease the rate of other reactions. In addition, CPF has been shown to have an effect on the solubility and stability of certain compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of CPF have not been extensively studied. However, it has been shown to have an effect on the activity of certain enzymes and proteins. In addition, CPF has been shown to have an effect on the metabolism of certain compounds. In particular, CPF has been shown to increase the rate of certain metabolic processes, and to decrease the rate of other metabolic processes.
实验室实验的优点和局限性
The advantages of using CPF in laboratory experiments include its availability, its low cost, and its versatility. CPF is widely available and relatively inexpensive, and can be used in a variety of experiments. However, there are some limitations to using CPF in laboratory experiments. For example, CPF is not very soluble in water, which can limit its usefulness in certain experiments. In addition, CPF can be toxic if not handled properly, and can cause irritation if it comes into contact with skin or eyes.
未来方向
The potential future directions for CPF are numerous. CPF could be used in the synthesis of various drugs and pharmaceuticals, as well as in the synthesis of various organic compounds. In addition, CPF could be used in the synthesis of various polymers and other materials, as well as in the synthesis of various catalysts and other materials. Finally, CPF could be used to study the biochemical and physiological effects of various compounds, as well as to develop new drugs and therapies.
合成方法
CPF can be synthesized in two different ways. The first method involves the reaction of 2-chlorophenol and formamide in the presence of a base, such as potassium carbonate. This reaction yields the desired CPF product, along with by-products such as 2-chlorophenol and formamide. The second method involves the reaction of 5-methylisoxazole and phenylcarbonylaminoformamide in the presence of a base, such as potassium carbonate. This reaction yields the desired CPF product, along with by-products such as 5-methylisoxazole and phenylcarbonylaminoformamide.
属性
IUPAC Name |
N'-benzoyl-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O3/c1-11-15(16(22-25-11)13-9-5-6-10-14(13)19)18(24)21-20-17(23)12-7-3-2-4-8-12/h2-10H,1H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URKKMRRJCBBALC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NNC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl {[6-({[(2-chloro-4-methylphenyl)amino]carbonyl}amino)-2-(4-fluorophenyl)quinolin-4-yl]oxy}acetate](/img/structure/B2904978.png)
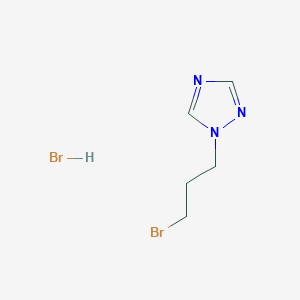
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)butyramide](/img/structure/B2904983.png)
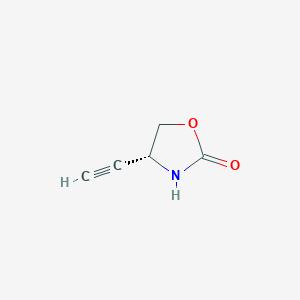
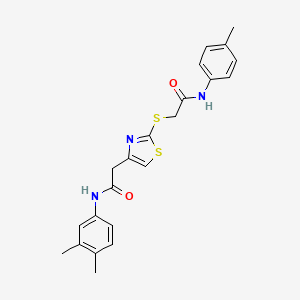
![3-[(4-fluorobenzyl)amino]-1-(3-fluoro-4-methylphenyl)pyrazin-2(1H)-one](/img/structure/B2904986.png)
![N-(2,4-difluorophenyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2904988.png)
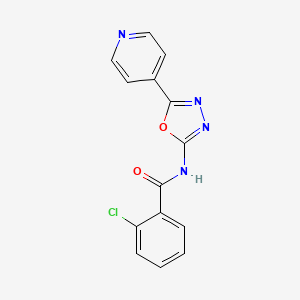
![2-Amino-2-[3-(2-ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2904993.png)
![3-Phenoxy-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2904994.png)
![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2904996.png)
![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-fluorophenyl)methanone](/img/structure/B2904999.png)
